N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety, a pyridin-3-ylmethyl group, and a cinnamamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide typically involves a multi-step process:
Formation of the Methoxybenzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the methoxybenzo[d]thiazole ring.
Synthesis of the Pyridin-3-ylmethyl Intermediate: Pyridine-3-carboxaldehyde is reacted with a suitable reducing agent to form pyridin-3-ylmethanol, which is then converted to pyridin-3-ylmethyl chloride using thionyl chloride.
Coupling Reaction: The methoxybenzo[d]thiazole moiety is coupled with the pyridin-3-ylmethyl chloride in the presence of a base such as triethylamine to form the intermediate product.
Formation of the Cinnamamide Backbone: The intermediate product is then reacted with cinnamoyl chloride in the presence of a base to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The cinnamamide backbone can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
- N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide
- N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is unique due to the specific positioning of the methoxy group on the benzo[d]thiazole ring and the pyridin-3-ylmethyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-28-19-10-11-20-21(14-19)29-23(25-20)26(16-18-8-5-13-24-15-18)22(27)12-9-17-6-3-2-4-7-17/h2-15H,16H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHKSQSZKWYQAV-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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